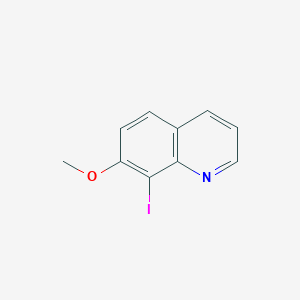

8-Iodo-7-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

8-iodo-7-methoxyquinoline |

InChI |

InChI=1S/C10H8INO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |

InChI Key |

DMKZKLGXBYUPFF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Iodo-8-methoxyquinoline

Disclaimer: Information regarding the specific chemical properties of 8-Iodo-7-methoxyquinoline is limited in publicly available scientific literature. This guide therefore focuses on the closely related and well-documented isomer, 7-Iodo-8-methoxyquinoline (CAS No. 36749-00-5) . The data presented herein, unless otherwise specified, pertains to this isomer. Researchers should exercise caution when extrapolating these findings to this compound.

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and biological context of 7-Iodo-8-methoxyquinoline, aimed at researchers, scientists, and professionals in drug development.

Core Chemical Properties

7-Iodo-8-methoxyquinoline is a heterocyclic compound belonging to the quinoline family. The presence of an iodine atom and a methoxy group on the quinoline ring structure imparts specific physicochemical characteristics that are of interest in medicinal chemistry and materials science.

The following table summarizes the key quantitative data available for 7-Iodo-8-methoxyquinoline.

| Property | Value | Source |

| CAS Number | 36749-00-5 | [1][2] |

| Molecular Formula | C10H8INO | |

| Molecular Weight | 285.08 g/mol | |

| Purity | ≥97% (Commercially available) |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 7-Iodo-8-methoxyquinoline was not found, a general understanding of its synthesis can be derived from methods used for analogous substituted quinolines. A plausible synthetic approach involves the iodination of 8-methoxyquinoline or a multi-step synthesis starting from a suitable aniline derivative.

The following diagram illustrates a potential synthetic pathway for 7-Iodo-8-methoxyquinoline, based on established quinoline synthesis methodologies.

The following is a generalized protocol for the iodination of 8-hydroxyquinoline, which is a common precursor for compounds like 7-Iodo-8-methoxyquinoline. This protocol is adapted from the synthesis of 5,7-diiodo-8-hydroxyquinoline[3].

Materials:

-

8-Hydroxyquinoline derivative

-

Potassium iodide (KI)

-

Potassium iodate (KIO3)

-

Hydrochloric acid (HCl)

-

Water

-

Reaction vessel

-

Heating and stirring apparatus

Procedure:

-

Dissolve the 8-hydroxyquinoline derivative and potassium iodide in water in a suitable reaction vessel.

-

Heat the mixture to 90-100°C with continuous stirring.

-

Slowly add a solution of potassium iodate to the reaction mixture. The addition should be portion-wise, allowing the color of the liberated iodine to disappear before adding the next portion.

-

After the addition is complete, acidify the reaction mixture with hydrochloric acid.

-

Cool the mixture to allow the iodinated product to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Note: This is a generalized protocol and may require optimization for the specific synthesis of 7-Iodo-8-methoxyquinoline.

Biological Activity and Potential Applications

While direct biological studies on 7-Iodo-8-methoxyquinoline are not extensively reported, the broader class of 8-methoxyquinoline and 8-hydroxyquinoline derivatives has demonstrated a wide range of biological activities. These activities suggest potential applications for 7-Iodo-8-methoxyquinoline in drug discovery and development.

The following diagram illustrates the logical relationship between the core quinoline structure and its potential therapeutic applications based on the activities of related compounds.

Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects[4]. 8-Methoxyquinoline has shown strong antifungal and antibacterial activities[5]. The introduction of iodine into the quinoline ring, as seen in iodoquinol (5,7-diiodo-8-hydroxyquinoline), can lead to potent antiprotozoal and antibacterial agents[6].

Given these precedents, 7-Iodo-8-methoxyquinoline is a promising candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Conclusion

This technical guide has summarized the available chemical information for 7-Iodo-8-methoxyquinoline, a compound with limited direct characterization in the scientific literature. By examining data from its isomer and related quinoline derivatives, we can infer its core properties and propose potential synthetic routes. The established biological activities of the broader quinoline family highlight the potential of 7-Iodo-8-methoxyquinoline as a molecule of interest for further investigation in medicinal chemistry and drug discovery. Future experimental work is necessary to fully elucidate its chemical and biological profile.

References

- 1. 36749-00-5|7-Iodo-8-methoxyquinoline|BLD Pharm [bldpharm.com]

- 2. Cas 36749-00-5,7-IODO-8-METHOXYQUINOLINE | lookchem [lookchem.com]

- 3. 5,7-Diiodo-8-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5,7-Diiodo-8-quinolinol | 83-73-8 [chemicalbook.com]

An In-depth Technical Guide to 7-Iodo-8-methoxyquinoline

A Note on Isomeric Specificity: Initial searches for "8-Iodo-7-methoxyquinoline" did not yield a specific CAS number or substantial technical data, suggesting it is a less common isomer. This guide will focus on the more readily available and documented isomer, 7-Iodo-8-methoxyquinoline (CAS Number: 36749-00-5) , which is likely the compound of interest for research and development professionals.

This technical guide provides a comprehensive overview of 7-Iodo-8-methoxyquinoline, including its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a summary of its spectroscopic data. The guide also explores the potential biological activities of this compound class, drawing from research on related quinoline derivatives.

Compound Data

A summary of the key quantitative data for 7-Iodo-8-methoxyquinoline is presented below for easy reference.

| Property | Value | Reference |

| CAS Number | 36749-00-5 | [1][2] |

| Molecular Formula | C₁₀H₈INO | [3] |

| Molecular Weight | 285.08 g/mol | [3] |

| Minimum Purity | 95% | [3] |

| Long-Term Storage | Store in a cool, dry place | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 7-Iodo-8-methoxyquinoline.

Step 1: Synthesis of 7-Iodo-8-hydroxyquinoline

This protocol is adapted from the general procedure for the iodination of 8-hydroxyquinoline.

Experimental Protocol:

-

Dissolution: Dissolve 8-hydroxyquinoline in a suitable amount of aqueous sodium hydroxide solution.

-

Iodination: To the stirred solution, add a solution of iodine and potassium iodide in water dropwise at room temperature.

-

Precipitation: Continue stirring for a specified period. The product, 7-Iodo-8-hydroxyquinoline, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified product. The crystal structure of 7-iodo-8-hydroxyquinoline has been reported.[4]

Step 2: Synthesis of 7-Iodo-8-methoxyquinoline

This protocol is based on the methylation of a hydroxyl group on a quinoline ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 7-Iodo-8-hydroxyquinoline and an excess of potassium carbonate in acetone.

-

Methylation: Add methyl iodide to the suspension and reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, filter off the potassium carbonate and evaporate the acetone under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to obtain 7-Iodo-8-methoxyquinoline.

Spectroscopic Data

While a complete set of spectra for 7-Iodo-8-methoxyquinoline is not available in the public domain, the expected spectroscopic characteristics can be inferred from data on its precursors and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 7-iodo-8-hydroxyquinoline have been characterized.[4] For 7-Iodo-8-methoxyquinoline, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and a characteristic singlet for the methoxy group protons. The ¹³C NMR would show distinct signals for each of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Iodo-8-methoxyquinoline would exhibit characteristic absorption bands. Key expected vibrations include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹

-

C-O stretching (methoxy group): ~1000-1300 cm⁻¹

-

C-I stretching: Typically in the far-infrared region, often below 600 cm⁻¹.

Studies on the vibrational spectra of related halogenated 8-hydroxyquinolines can provide a basis for more detailed spectral interpretation.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 7-Iodo-8-methoxyquinoline is expected to show a prominent molecular ion peak (M⁺) at m/z 285. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The mass spectra of isomeric monomethoxyquinolines have been studied and can offer insights into the fragmentation pathways.

Potential Biological Activity and Applications

The 8-hydroxyquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These activities are often attributed to their ability to chelate metal ions.

Antimicrobial and Antifungal Activity

Many 8-hydroxyquinoline derivatives have demonstrated potent antimicrobial and antifungal properties. The introduction of halogen atoms, such as iodine, can enhance this activity.[6]

Antitumor Activity

Derivatives of 8-hydroxyquinoline have been investigated as potential antitumor agents.[7] Their mechanisms of action are often linked to the chelation of metal ions crucial for tumor growth and the induction of apoptosis. 4-anilinoquinoline derivatives with an 8-methoxy substituent have shown promising antitumor activities.[8]

Signaling Pathway Involvement

The precise signaling pathways modulated by 7-Iodo-8-methoxyquinoline have not been elucidated. However, based on the known activities of related compounds, it is plausible that it could be involved in pathways related to cell proliferation, apoptosis, and metal ion homeostasis. For instance, some 8-hydroxyquinoline derivatives have been identified as histamine H2 receptor blockers.[9]

Caption: Potential biological activities of 7-Iodo-8-methoxyquinoline.

Conclusion

7-Iodo-8-methoxyquinoline is a halogenated derivative of 8-methoxyquinoline with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and an overview of its potential biological relevance. Further experimental work is required to fully characterize this compound and explore its applications.

References

- 1. Cas 36749-00-5,7-IODO-8-METHOXYQUINOLINE | lookchem [lookchem.com]

- 2. 36749-00-5|7-Iodo-8-methoxyquinoline|BLD Pharm [bldpharm.com]

- 3. 36749-00-5 7-Iodo-8-methoxyquinoline AKSci 7725CV [aksci.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Overview of 8-Iodo-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and a detailed, validated synthetic protocol for 8-Iodo-7-methoxyquinoline could not be located. This guide, therefore, provides a theoretical and predictive overview based on the analysis of structurally related compounds. The information herein should be used as a guideline for research and development, and all experimental values should be determined empirically.

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic characteristics of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2 | 8.8 - 9.0 | dd | J ≈ 4.5, 1.5 Hz | Downfield due to proximity to nitrogen. |

| H-3 | 7.3 - 7.5 | dd | J ≈ 8.5, 4.5 Hz | |

| H-4 | 8.0 - 8.2 | dd | J ≈ 8.5, 1.5 Hz | |

| H-5 | 7.6 - 7.8 | d | J ≈ 9.0 Hz | |

| H-6 | 7.1 - 7.3 | d | J ≈ 9.0 Hz | |

| 7-OCH₃ | 3.9 - 4.1 | s | - | Singlet for the methoxy group protons. |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 148 - 152 | |

| C-3 | 120 - 124 | |

| C-4 | 135 - 138 | |

| C-4a | 127 - 130 | |

| C-5 | 128 - 132 | |

| C-6 | 115 - 118 | |

| C-7 | 155 - 158 | Methoxy-substituted carbon. |

| C-8 | 90 - 95 | Iodo-substituted carbon, significant upfield shift. |

| C-8a | 140 - 143 | |

| 7-OCH₃ | 55 - 58 | Methoxy carbon. |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (aromatic) | 3050 - 3150 | Stretching |

| C-H (methyl) | 2850 - 2960 | Stretching |

| C=N (quinoline) | 1580 - 1620 | Stretching |

| C=C (aromatic) | 1450 - 1580 | Stretching |

| C-O (aryl ether) | 1200 - 1275 (strong) | Asymmetric Stretching |

| C-O (aryl ether) | 1000 - 1075 (strong) | Symmetric Stretching |

| C-I | 500 - 600 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺• | 285 | Molecular ion |

| [M-CH₃]⁺ | 270 | Loss of a methyl radical from the methoxy group. |

| [M-I]⁺ | 158 | Loss of an iodine radical. |

| [M-CO]⁺• | 257 | Loss of carbon monoxide. |

Proposed Experimental Protocols

While a specific protocol for this compound is unavailable, a plausible synthetic route can be proposed based on established methodologies for quinoline derivatization.

Proposed Synthesis of this compound

A potential synthetic pathway involves the direct iodination of 7-methoxyquinoline.

Step 1: Synthesis of 7-Methoxyquinoline (if not commercially available)

A standard method for synthesizing 7-methoxyquinoline is the Skraup synthesis, starting from m-anisidine.

-

Reaction: m-Anisidine is reacted with glycerol, sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene).

-

Procedure:

-

To a mixture of m-anisidine and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid with cooling.

-

Add the oxidizing agent portion-wise.

-

Heat the mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into water and neutralize with a base (e.g., NaOH) to precipitate the crude product.

-

Purify the 7-methoxyquinoline by steam distillation or column chromatography.

-

Step 2: Iodination of 7-Methoxyquinoline

The iodination is proposed to occur at the C8 position, which is activated by the methoxy group at C7.

-

Reagents: 7-methoxyquinoline, an iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine monochloride (ICl)), and a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Procedure:

-

Dissolve 7-methoxyquinoline in the chosen solvent.

-

Add the iodinating agent portion-wise at room temperature or with gentle heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the crude this compound by column chromatography or recrystallization.

-

Spectroscopic Characterization Protocol

-

¹H and ¹³C NMR: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra on a 400 MHz or higher NMR spectrometer.

-

IR Spectroscopy: Obtain the spectrum using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Logical Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding for researchers interested in this compound. All proposed methodologies and predicted data require experimental validation.

Technical Guide: Spectroscopic Characterization of 8-Iodo-7-methoxyquinoline

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 8-iodo-7-methoxyquinoline. Due to the absence of publicly available experimental data for this specific molecule, this guide presents predicted spectroscopic values and generalized experimental protocols to aid researchers in its identification and characterization.

Introduction

This compound is a halogenated derivative of 7-methoxyquinoline. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The introduction of an iodine atom at the 8-position and a methoxy group at the 7-position is expected to significantly influence the molecule's electronic properties and biological interactions. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and MS data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methoxy group. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | ~4.5, ~1.5 |

| H-3 | 7.4 - 7.6 | dd | ~8.5, ~4.5 |

| H-4 | 8.0 - 8.2 | dd | ~8.5, ~1.5 |

| H-5 | 7.6 - 7.8 | d | ~9.0 |

| H-6 | 7.2 - 7.4 | d | ~9.0 |

| 7-OCH₃ | 4.0 - 4.2 | s | - |

Note: Predicted values are for a standard deuterated solvent such as CDCl₃. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 127 - 129 |

| C-5 | 128 - 130 |

| C-6 | 115 - 117 |

| C-7 | 157 - 159 |

| C-8 | 90 - 95 |

| C-8a | 148 - 150 |

| 7-OCH₃ | 56 - 58 |

Predicted Mass Spectrometry Data

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈INO), the predicted monoisotopic mass is approximately 284.96 g/mol .

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 285.97 |

| [M+Na]⁺ | 307.95 |

| [M-H]⁻ | 283.96 |

| [M]⁺ | 284.96 |

Data derived from predicted values for the structural isomer 8-iodo-7-methoxyisoquinoline as a close reference[1].

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for a synthesized sample of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for this type of molecule.

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Perform a full scan over a relevant m/z range (e.g., 100-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to guide their synthetic efforts and to interpret the data obtained from their experiments.

References

Navigating the Synthesis and Characterization of 8-Iodo-7-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

8-Iodo-7-methoxyquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. Its structural similarity to other biologically active quinolines makes it a compound of interest for further investigation. This technical guide provides a comprehensive overview of the purity and characterization of this compound, drawing upon established methodologies for analogous compounds due to the limited availability of direct experimental data for this specific molecule. The protocols and data presented herein are representative of the halo-methoxy-quinoline class and are intended to serve as a foundational resource for researchers.

Physicochemical and Purity Data

The purity and physicochemical properties of this compound are critical for its application in research and development. While specific experimental data for this compound is not widely published, the following table summarizes expected and typical data based on commercially available isomeric and related compounds, such as 7-Iodo-8-methoxyquinoline.[1]

| Parameter | Typical Value/Method |

| Chemical Formula | C₁₀H₈INO |

| Molecular Weight | 285.08 g/mol |

| Purity (Typical) | ≥95% (determined by HPLC)[1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (expected to be a crystalline solid with a defined melting point) |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and methanol. |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes, typically involving the iodination of a 7-methoxyquinoline precursor or a multi-step synthesis building the quinoline ring.

Experimental Protocol: Synthesis via Iodination of 7-Methoxyquinoline

This protocol is adapted from general methods for the iodination of activated aromatic rings.

Materials:

-

7-Methoxyquinoline

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 7-methoxyquinoline (1 equivalent) in dichloromethane.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Slowly add trifluoroacetic acid (2 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Slowly add deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Characterization Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. While specific spectra for this compound are not available, the expected chemical shifts can be predicted based on the analysis of related quinoline structures.

Table of Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | dd |

| H-3 | 7.4 - 7.6 | dd |

| H-4 | 8.0 - 8.2 | d |

| H-5 | 7.7 - 7.9 | d |

| H-6 | 7.3 - 7.5 | d |

| OCH₃ | 3.9 - 4.1 | s |

Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 127 - 129 |

| C-5 | 130 - 132 |

| C-6 | 115 - 117 |

| C-7 | 155 - 157 |

| C-8 | 90 - 92 |

| C-8a | 148 - 150 |

| OCH₃ | 56 - 58 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 285.

Table of Expected Mass Spectrometry Data:

| Ion | m/z (expected) |

| [M]⁺ | 285 |

| [M-CH₃]⁺ | 270 |

| [M-I]⁺ | 158 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reverse-phase method is typically employed for this class of compounds.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

References

An In-depth Technical Guide to 8-Iodo-7-methoxyquinoline Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Among the vast landscape of quinoline derivatives, those bearing iodine and methoxy substitutions are of particular interest due to their potential to modulate biological activity through mechanisms such as halogen bonding and altered electronic properties. This technical guide focuses on the synthesis, derivatization, and potential biological activities of 8-iodo-7-methoxyquinoline and its analogs. We provide detailed experimental protocols for the synthesis of the core scaffold and its subsequent functionalization via palladium-catalyzed cross-coupling reactions. Furthermore, this guide summarizes the known quantitative biological data of structurally related compounds and explores their potential mechanisms of action, including the induction of apoptosis and interference with key cellular signaling pathways like PI3K/Akt/mTOR and MAPK. Visualizations of synthetic workflows and relevant signaling pathways are provided to facilitate a deeper understanding of this promising class of compounds.

Introduction

Quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties. The introduction of a methoxy group at the 7-position and an iodine atom at the 8-position of the quinoline ring system creates a unique chemical entity with significant potential for further derivatization and biological evaluation. The electron-donating methoxy group can influence the overall electronic character of the molecule, while the iodine atom at the 8-position serves as a versatile handle for introducing a diverse range of substituents through well-established cross-coupling reactions. This strategic functionalization allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) in the quest for novel therapeutic agents.

This guide aims to provide a comprehensive resource for researchers interested in exploring the chemical space and therapeutic potential of this compound derivatives.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step sequence starting from a readily available substituted aniline. A plausible synthetic route involves the Skraup synthesis to construct the quinoline ring, followed by nitration, reduction, and a Sandmeyer reaction to introduce the iodine atom.

Experimental Protocols

Step 1: Synthesis of 7-Methoxy-8-nitroquinoline (via Skraup Synthesis)

The Skraup synthesis is a classic method for quinoline synthesis.[1][2]

-

Materials: 3-Methoxy-2-nitroaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).[3]

-

Procedure:

-

To a mixture of 3-methoxy-2-nitroaniline and glycerol, slowly add concentrated sulfuric acid with vigorous stirring and cooling to control the exothermic reaction.

-

Add the oxidizing agent portion-wise.

-

Heat the reaction mixture cautiously to initiate the reaction, which is often vigorous. The use of a moderator such as ferrous sulfate is recommended to control the reaction rate.[1]

-

After the initial vigorous reaction subsides, continue heating to complete the cyclization and oxidation.

-

Cool the reaction mixture and pour it onto ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

-

Purify the crude 7-methoxy-8-nitroquinoline by recrystallization or column chromatography.

-

Step 2: Synthesis of 8-Amino-7-methoxyquinoline (Reduction of the Nitro Group)

The reduction of the nitro group to an amine is a standard transformation.[4]

-

Materials: 7-Methoxy-8-nitroquinoline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with H2/Pd-C), and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Procedure (using SnCl2):

-

Dissolve 7-methoxy-8-nitroquinoline in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.

-

Heat the mixture on a water bath until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution) until the tin salts precipitate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain crude 8-amino-7-methoxyquinoline.

-

Purify the product by column chromatography or recrystallization.

-

Step 3: Synthesis of this compound (via Sandmeyer Reaction)

The Sandmeyer reaction is a reliable method for converting an aromatic amine to an aryl iodide.[5][6][7]

-

Materials: 8-Amino-7-methoxyquinoline, sodium nitrite (NaNO2), sulfuric acid, and potassium iodide (KI).

-

Procedure:

-

Dissolve 8-amino-7-methoxyquinoline in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, then with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography to yield the final product.

-

Derivatization of this compound

The iodine atom at the 8-position provides a key site for diversification of the core structure, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.

Experimental Protocols for Derivatization

Suzuki Coupling Protocol (General)

-

Materials: this compound, an appropriate aryl or vinyl boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid/ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

De-gas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

-

Add the de-gassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Sonogashira Coupling Protocol (General) [8][9][10][11][12]

-

Materials: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine, diisopropylamine), and a suitable solvent (e.g., THF, DMF).

-

Procedure:

-

To a solution of this compound and the terminal alkyne (typically 1.1-1.5 equivalents) in the chosen solvent, add the palladium catalyst (typically 1-5 mol%) and the copper(I) co-catalyst (typically 2-10 mol%).

-

De-gas the mixture with a stream of inert gas for several minutes.

-

Add the amine base and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound derivatives are not extensively reported in the public domain, the broader class of substituted quinolines has shown significant promise in various therapeutic areas. The data presented below is for structurally related iodo- and methoxy-substituted quinoline derivatives and serves as a predictive guide for the potential activities of the core focus of this document.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties, with several demonstrating potent cytotoxic effects against various cancer cell lines.[5][6][7][13][14]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 12c (A quinoline-based combretastatin A-4 analog) | MCF-7 (Breast) | 0.010 | [5] |

| HL-60 (Leukemia) | 0.012 | [5] | |

| HCT-116 (Colon) | 0.042 | [5] | |

| HeLa (Cervical) | 0.021 | [5] | |

| DFIQ (A fluoro-quinoline derivative) | A549 (Lung) | 4.16 (24h) | [6] |

| 2.31 (48h) | [6] | ||

| Imidazoquinoline-5c | U-87MG (Glioblastoma) | 11.91 | [7] |

| PQQ (A quinolin-4-amine derivative) | HL-60 (Leukemia) | 0.064 (mTOR inhibition) | [15] |

The mechanisms underlying the anticancer effects of quinoline derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. Several quinoline derivatives have been shown to induce apoptosis in cancer cells.[5][6][7][13][14]

The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is frequently observed in cancer.[15][16][17][18][19][20][21][22] Quinoline-based compounds have emerged as promising inhibitors of these pathways.

Antimicrobial Activity

Halogenated quinolines, in particular, have a long history of use as antimicrobial agents. The presence of iodine in the this compound core suggests a high potential for antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Iodo-Quinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida spp. | 0.031-2 | [23] |

| Dermatophytes | 0.031-2 | [23] | |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2-1024 | [23] |

| M. canis | 2-1024 | [23] | |

| T. mentagrophytes | 2-1024 | [23] | |

| PH265 (an 8-hydroxyquinoline derivative) | Cryptococcus spp., C. auris, C. haemulonii | 0.5-1 | [24] |

| PH276 (an 8-hydroxyquinoline derivative) | Cryptococcus spp., C. auris, C. haemulonii | 0.5-8 | [24] |

| Compound 5h (a clioquinol derivative) | Fungal species | 4 | [25] |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and the presence of the iodine atom at the 8-position allows for extensive derivatization using modern cross-coupling methodologies. Based on the biological activities of structurally related compounds, derivatives of this core are anticipated to exhibit potent anticancer and antimicrobial properties. Future research should focus on the synthesis and screening of a diverse library of this compound analogs to fully elucidate their therapeutic potential and to establish clear structure-activity relationships. The exploration of their effects on key cellular signaling pathways will be crucial in understanding their mechanisms of action and in guiding the design of next-generation drug candidates.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry-online.com [chemistry-online.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nnpub.org [nnpub.org]

- 5. tandfonline.com [tandfonline.com]

- 6. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. scribd.com [scribd.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 22. cusabio.com [cusabio.com]

- 23. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Biological Potential of 8-Iodo-7-methoxyquinoline: A Technical Overview for Researchers

An In-depth Exploration of a Promising Quinoline Scaffold in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this privileged scaffold, 8-Iodo-7-methoxyquinoline represents a molecule of significant interest, though its specific biological activities are not extensively documented in publicly available research. However, by examining the biological profiles of structurally related quinoline derivatives, we can infer its potential therapeutic applications and guide future research. This technical guide synthesizes the known biological activities of analogous compounds, including 8-hydroxyquinolines, 8-methoxyquinolines, and other halogenated quinolines, to construct a predictive profile for this compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and similar compounds.

Anticipated Biological Activities

Based on the activities of its structural analogs, this compound is predicted to exhibit a range of biological effects, primarily in the realms of anticancer, antimicrobial, and neuroprotective activities. The presence of the methoxy group at the 7-position and the iodine atom at the 8-position are expected to significantly influence its physicochemical properties and, consequently, its interactions with biological targets.

Anticancer Potential

Derivatives of 8-hydroxyquinoline have demonstrated notable anticancer properties, often attributed to their ability to chelate essential metal ions required for tumor growth and proliferation.[1] For instance, the related compound 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has shown anticancer activity both in vitro and in vivo.[2] Furthermore, cobalt(II) complexes bearing 8-methoxyquinoline have exhibited potent antiproliferative activities against ovarian cancer cells, surpassing the efficacy of cisplatin in some cases.[3] It is hypothesized that this compound may similarly interfere with cancer cell signaling pathways, potentially through the induction of apoptosis. Studies on 8-hydroxyquinoline-coated graphene oxide have shown induction of apoptosis in breast cancer cells through the upregulation of p53 and Bax, and downregulation of Bcl-2.[1][4]

A proposed mechanism for the anticancer activity of quinoline derivatives involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cell survival and proliferation.[5][6] Derivatives of neocryptolepine, which share the indolo[2,3-b]quinoline core, have demonstrated cytotoxicity in colorectal cancer cells by targeting this pathway.[5][6]

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 8-Hydroxy-5-nitroquinoline (NQ) | Human cancer cell lines | IC50 | 5-10 fold lower than clioquinol | [2] |

| [Co(MQL)2Cl2] (MQL = 8-methoxyquinoline) | SK-OV-3/DDP (cisplatin-resistant ovarian cancer) | IC50 | 0.32–5.49 μM | [3] |

| [Co(MQL)2I2] (MQL = 8-methoxyquinoline) | SK-OV-3/DDP (cisplatin-resistant ovarian cancer) | IC50 | 0.32–5.49 μM | [3] |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (colorectal cancer) | IC50 | 0.33 μM | [5][7] |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 (colorectal cancer) | IC50 | 0.51 μM | [5][7] |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline | HCT116 (colorectal cancer) | IC50 | Data not specified | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, SK-OV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3][4]

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents. 8-methoxyquinoline has demonstrated strong antifungal activity against Aspergillus flavus and Aspergillus niger, and potent antibacterial activity against Bacillus subtilis and Salmonella spp.[8] The introduction of a halogen, such as iodine, at the 7-position of 8-hydroxyquinolines has been shown to modulate their antimicrobial spectrum.[9] It is therefore plausible that this compound could possess significant antimicrobial properties. Novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety have also shown promising antimicrobial activity against pathogens causing urinary tract infections.[10]

Table 2: Antimicrobial Activity of Related Quinoline Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Result | Reference |

| 8-Methoxyquinoline | Aspergillus flavus | Antifungal Activity | Strong | [8] |

| 8-Methoxyquinoline | Aspergillus niger | Antifungal Activity | Strong | [8] |

| 8-Methoxyquinoline | Bacillus subtilis | Antibacterial Activity | Strong | [8] |

| 8-Methoxyquinoline | Salmonella spp. | Antibacterial Activity | Strong | [8] |

| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | Antibacterial Activity | High | [9] |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Gram-negative bacteria | Antibacterial Activity | Moderate | [9] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Neuroprotective Effects

Oxidative stress is a key pathological factor in several neurodegenerative diseases.[11] Compounds with antioxidant properties can offer neuroprotection. Some chalcone derivatives containing iodo and methoxy groups have been shown to protect against methylglyoxal-induced neurotoxicity by enhancing antioxidant defense mechanisms.[12] Given that 8-hydroxyquinoline derivatives can act as iron chelators and exhibit neuroprotective effects, it is conceivable that this compound could also possess neuroprotective properties, potentially through antioxidant and anti-apoptotic pathways.[11][13] However, it is also important to note that some halogenated 8-hydroxyquinolines, such as clioquinol, have been associated with neurotoxicity, which warrants careful evaluation of any new derivative.[2][14]

Future Directions and Conclusion

While direct experimental data on this compound is scarce, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The compiled data suggest that this compound is a promising candidate for anticancer and antimicrobial drug discovery programs. Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these predictions. Key areas of investigation should include its efficacy in various cancer cell lines, its spectrum of antimicrobial activity, and a thorough assessment of its neuroprotective versus neurotoxic potential. The detailed experimental protocols and predictive signaling pathways provided in this guide offer a foundational framework for such investigations. The unique combination of the iodo and methoxy substituents on the quinoline core may unlock novel biological activities and provide a valuable lead for the development of new medicines.

References

- 1. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The strong in vitro and vivo cytotoxicity of three new cobalt(ii) complexes with 8-methoxyquinoline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Iodo-4'-Methoxychalcone Attenuates Methylglyoxal-Induced Neurotoxicity by Activation of GLP-1 Receptor and Enhancement of Neurotrophic Signal, Antioxidant Defense and Glyoxalase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and nerve growth factor on DNA, RNA and protein syntheses in neonatal rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Therapeutic Potential of 8-Iodo-7-methoxyquinoline Awaiting Exploration

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific therapeutic targets and mechanisms of action for the compound 8-Iodo-7-methoxyquinoline. While the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, this particular derivative remains largely unexplored. This technical guide will summarize the current state of knowledge, or lack thereof, and propose a roadmap for future research to elucidate its therapeutic potential.

The Quinoline Scaffold: A Foundation for Diverse Bioactivity

The quinoline core is a versatile heterocyclic aromatic system that has given rise to a wide array of therapeutic agents with diverse biological activities. Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory drugs. This broad spectrum of activity stems from the ability of the quinoline ring system to interact with various biological targets, including enzymes, receptors, and nucleic acids.

This compound: A Molecule of Untapped Potential

Despite the rich pharmacology of the quinoline class, this compound has not been the subject of extensive biological investigation according to current scientific literature. No quantitative data from binding assays, enzyme inhibition studies, or cellular functional assays are available to pinpoint its specific molecular targets. Consequently, the signaling pathways it may modulate and its potential therapeutic applications are at present entirely speculative.

A Roadmap for Target Identification and Validation

To unlock the therapeutic potential of this compound, a systematic and multi-pronged research approach is necessary. The following experimental workflow outlines a logical progression for identifying and validating its therapeutic targets.

Phase 1: Target Discovery

The initial phase would involve broad screening to identify any biological activity of this compound.

-

Phenotypic Screening: The compound would be tested across a diverse panel of human cancer cell lines to identify any cytotoxic or anti-proliferative effects. Additionally, screens for antimicrobial, antiviral, or anti-inflammatory activity could be conducted.

-

Target Deconvolution: If a desirable phenotype is observed, techniques such as affinity chromatography coupled with mass spectrometry or proteomic approaches like thermal proteome profiling could be employed to identify the protein targets to which the compound binds.

-

In Silico Screening: Computational methods, including molecular docking and pharmacophore modeling, can be used to screen this compound against libraries of known protein structures to predict potential binding partners.

Phase 2: Target Validation

Once putative targets are identified, their interaction with this compound must be validated.

-

Biochemical Assays: Direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and enzyme inhibition assays would be performed to quantify the binding affinity (Kd) and inhibitory potency (IC50 or Ki) of the compound for the identified target.

-

Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound engages the target protein within a cellular environment. Reporter gene assays can be used to measure the downstream functional consequences of target engagement.

-

Genetic Approaches: Knockdown or knockout of the proposed target gene using siRNA or CRISPR/Cas9 technology should abolish or reduce the cellular phenotype observed with this compound treatment, thereby confirming the target's role in the compound's mechanism of action.

Phase 3: Preclinical Evaluation

Following successful target validation, the therapeutic potential would be assessed in more complex biological systems.

-

In Vivo Efficacy: The compound would be tested in relevant animal models of disease to evaluate its efficacy.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Studies would be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its concentration with its biological effect.

-

Toxicology: A comprehensive safety assessment would be necessary to identify any potential off-target effects and to determine a safe therapeutic window.

Conclusion

While this compound is currently a molecule of unknown biological function, its quinoline core suggests a high probability of interesting pharmacological activity. The lack of existing data presents a unique opportunity for discovery. A systematic approach, beginning with broad phenotypic screening and progressing through rigorous target validation and preclinical evaluation, will be essential to uncover the therapeutic targets of this compound and to determine its potential for future drug development. Researchers in both academia and industry are encouraged to undertake the exploration of this promising, yet uncharted, chemical entity.

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Iodo-8-methoxyquinoline from 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the two-step synthesis of 7-Iodo-8-methoxyquinoline, a valuable building block in medicinal chemistry and materials science, starting from the readily available 8-hydroxyquinoline. The synthesis involves an initial electrophilic iodination of 8-hydroxyquinoline to yield 7-iodo-8-hydroxyquinoline, followed by an O-methylation of the hydroxyl group to produce the final product.

The protocols detailed below are based on established chemical principles for the functionalization of 8-hydroxyquinoline derivatives.[1][2][3][4]

Step 1: Iodination of 8-Hydroxyquinoline

The first step focuses on the selective mono-iodination of 8-hydroxyquinoline at the 7-position. The hydroxyl group at C8 activates the aromatic ring, directing electrophilic substitution to the ortho (C7) and para (C5) positions. Careful control of reaction conditions is necessary to favor mono-iodination at the desired position.

Experimental Protocol: Synthesis of 7-Iodo-8-hydroxyquinoline

Materials:

-

8-Hydroxyquinoline

-

Iodine monochloride (ICl) or a mixture of Iodine and an oxidizing agent

-

Glacial acetic acid or another suitable solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Deionized water

-

Ethanol or methanol for recrystallization

Procedure:

-

In a well-ventilated fume hood, dissolve 8-hydroxyquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of iodine monochloride in glacial acetic acid dropwise to the stirred solution of 8-hydroxyquinoline over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The crude 7-iodo-8-hydroxyquinoline will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain pure 7-iodo-8-hydroxyquinoline.

-

Dry the purified product under vacuum. The crystal structure of 7-iodo-8-hydroxyquinoline has been reported, confirming its formation.[5]

Quantitative Data for 7-Iodo-8-hydroxyquinoline

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆INO | [5] |

| Molecular Weight | 271.06 g/mol | Calculated |

| Melting Point | 137-139 °C (decomposes) | [5] |

| Appearance | Yellowish crystalline solid | |

| Yield | 70-85% | Estimated |

Step 2: O-Methylation of 7-Iodo-8-hydroxyquinoline

The second step involves the methylation of the hydroxyl group of 7-iodo-8-hydroxyquinoline to form the final product, 7-iodo-8-methoxyquinoline. This is typically achieved via a Williamson ether synthesis, where the phenoxide is formed by a base and then reacted with a methylating agent.

Experimental Protocol: Synthesis of 7-Iodo-8-methoxyquinoline

Materials:

-

7-Iodo-8-hydroxyquinoline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-iodo-8-hydroxyquinoline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC. A similar methylation procedure has been reported for other hydroxyquinolines.[6][7]

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 7-iodo-8-methoxyquinoline by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data for 7-Iodo-8-methoxyquinoline

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈INO | |

| Molecular Weight | 285.08 g/mol | [8] |

| Purity | 95% | [8] |

| Appearance | Solid | |

| Yield | 80-95% | Estimated |

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis is a sequential two-step process. First, the iodination of the starting material, followed by the methylation of the intermediate.

References

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nnpub.org [nnpub.org]

- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 36749-00-5 7-Iodo-8-methoxyquinoline AKSci 7725CV [aksci.com]

Application Notes and Protocols: 8-Iodo-7-methoxyquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-iodo-7-methoxyquinoline as a versatile intermediate in organic synthesis, particularly in the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The protocols detailed below offer practical guidance for the synthesis of this compound and its subsequent elaboration through key palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a valuable building block for the synthesis of a wide range of substituted quinoline derivatives. The presence of the methoxy group at the 7-position and the iodo group at the 8-position allows for regioselective functionalization. The carbon-iodine bond is particularly amenable to a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of aryl, alkynyl, and amino moieties, respectively, at the 8-position of the quinoline core, providing access to a diverse chemical space for drug discovery and materials science. Derivatives of the quinoline scaffold are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2][3][4][5][6][7]

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available 7-methoxy-8-hydroxyquinoline. The following protocol describes a representative iodination procedure.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

7-methoxy-8-hydroxyquinoline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

-

Procedure:

-

To a solution of 7-methoxy-8-hydroxyquinoline (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portionwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

-

Table 1: Representative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 7-methoxy-8-hydroxyquinoline |

| Reagent | N-Iodosuccinimide (NIS) |

| Solvent | Acetonitrile |

| Reaction Time | 3 hours |

| Temperature | Room Temperature |

| Yield | 85% |

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Applications in Cross-Coupling Reactions

The carbon-iodine bond of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-7-methoxyquinolines

The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or esters.[8][9][10] This reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 2: Representative Data for Suzuki-Miyaura Coupling

| Parameter | Value |

| Aryl Halide | This compound |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 90 °C |

| Reaction Time | 8 hours |

| Yield | 92% |

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 8-Alkynyl-7-methoxyquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to arylethynyl structures.[11][12][13][14][15] These motifs are found in various natural products and are useful in materials science.

Experimental Protocol: Sonogashira Coupling

-

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 6-18 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 3: Representative Data for Sonogashira Coupling

| Parameter | Value |

| Aryl Halide | This compound |

| Alkyne | Phenylacetylene |

| Catalyst | PdCl₂(PPh₃)₂ / CuI |

| Base | Et₃N |

| Solvent | THF |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Yield | 88% |

Diagram 3: Sonogashira Coupling Workflow

Caption: General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of 8-Amino-7-methoxyquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[16][17][18][19][20] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-